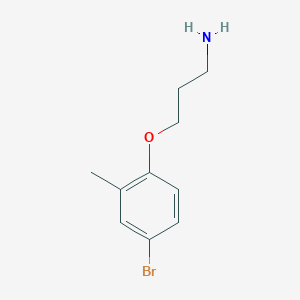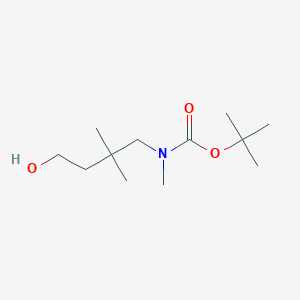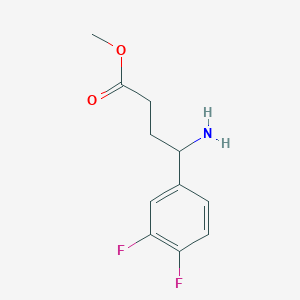
Methyl 4-amino-4-(3,4-difluorophenyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-4-(3,4-difluorophenyl)butanoate is an organic compound with the molecular formula C11H13F2NO2 It is a derivative of butanoic acid, featuring an amino group and a difluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4-(3,4-difluorophenyl)butanoate typically involves the esterification of 4-amino-4-(3,4-difluorophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-4-(3,4-difluorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 4-amino-4-(3,4-difluorophenyl)butanol.
Substitution: Formation of substituted difluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-amino-4-(3,4-difluorophenyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-4-(3,4-difluorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity to these targets, while the amino group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-amino-4-(2,4-difluorophenyl)butanoate
- Methyl 4-amino-4-(2,5-difluorophenyl)butanoate
- Methyl 4-amino-4-(3,5-difluorophenyl)butanoate
Uniqueness
Methyl 4-amino-4-(3,4-difluorophenyl)butanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 3,4-difluorophenyl group may provide distinct steric and electronic properties compared to other difluorophenyl isomers, potentially leading to different interaction profiles with molecular targets.
Propiedades
Fórmula molecular |
C11H13F2NO2 |
|---|---|
Peso molecular |
229.22 g/mol |
Nombre IUPAC |
methyl 4-amino-4-(3,4-difluorophenyl)butanoate |
InChI |
InChI=1S/C11H13F2NO2/c1-16-11(15)5-4-10(14)7-2-3-8(12)9(13)6-7/h2-3,6,10H,4-5,14H2,1H3 |
Clave InChI |
UNYIQXRQQMPTCO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC(C1=CC(=C(C=C1)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B15314354.png)


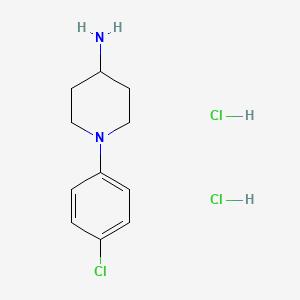

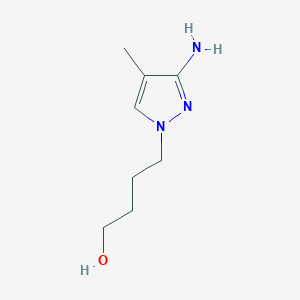
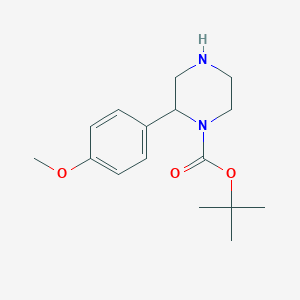
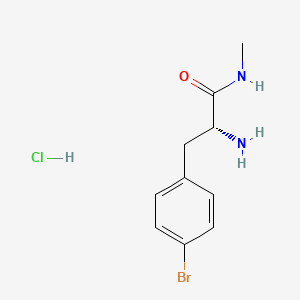

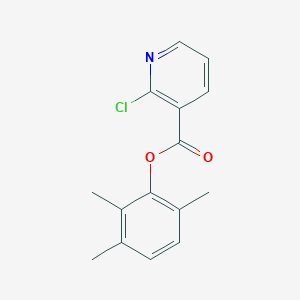

![2-{[(Tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid](/img/structure/B15314438.png)
